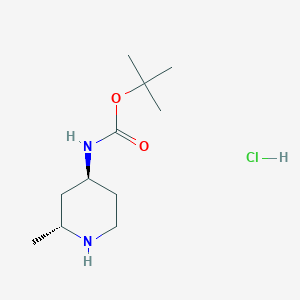

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride is a chemical compound that features a tert-butyl group attached to a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride typically involves the protection of an amine group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl decarbonate, acts as an electrophile for the nucleophilic addition of the amine . The reaction conditions often involve the use of a strong acid such as trifluoroacetic acid (TFA) to cleave the Boc group, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine, which can then undergo further functionalization .

Scientific Research Applications

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a protecting group for amines in organic synthesis.

Biology: Studied for its potential role in biocatalytic processes and biosynthetic pathways.

Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride involves the protection of amine groups through the formation of a carbamate. The Boc group is cleaved under acidic conditions, resulting in the formation of a stable carbocation that can undergo further reactions . This mechanism is crucial for its role in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl carbamate: Another compound featuring a tert-butyl group attached to a carbamate.

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate: The non-hydrochloride form of the compound.

Uniqueness

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .

Biological Activity

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride (CAS Number: 2305078-79-7) is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H23ClN2O2

- Molecular Weight : 250.76 g/mol

- Purity : ≥95%

- IUPAC Name : tert-butyl N-[(2R,4S)-2-methylpiperidin-4-yl]carbamate; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is noted for its role as a protecting group in organic synthesis, particularly in the synthesis of amines and peptide-based drugs. Its mechanism involves the formation of a stable carbamate linkage that protects amine groups from unwanted reactions, which can be crucial in multi-step synthesis processes.

1. Neuroprotective Effects

Research has indicated that compounds similar to tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate exhibit neuroprotective properties. A study involving a related compound (M4) showed that it could protect astrocytes against amyloid-beta (Aβ) toxicity, which is significant in the context of Alzheimer's disease (AD). The M4 compound demonstrated:

- Inhibition of β-secretase : IC50 = 15.4 nM

- Inhibition of acetylcholinesterase : Ki = 0.17 μM

- Reduction of Aβ aggregation : 85% inhibition at 100 μM .

2. Anti-inflammatory Properties

The activation of Toll-like receptor 4 (TLR4) by Aβ aggregates leads to an inflammatory response involving pro-inflammatory cytokines such as TNFα and IL-6. Compounds like M4 have been shown to mitigate this response, suggesting potential anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases .

Case Study 1: Neuroprotection Against Aβ Toxicity

In vitro studies demonstrated that treatment with the M4 compound resulted in a significant increase in astrocyte cell viability when co-treated with Aβ1-42 compared to untreated controls:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ1-42 | 43.78 ± 7.17 |

| Aβ1-42 + M4 | 62.98 ± 4.92 |

This indicates that M4 may protect astrocytes from Aβ-induced toxicity through mechanisms that warrant further investigation .

Case Study 2: In Vivo Efficacy

In vivo studies using scopolamine-induced models suggested that while M4 reduced β-secretase activity and Aβ levels, it did not yield statistically significant differences compared to standard treatments like galantamine. This highlights the need for improved bioavailability strategies for compounds targeting central nervous system disorders .

Properties

IUPAC Name |

tert-butyl N-[(2R,4S)-2-methylpiperidin-4-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H/t8-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXPAHGOEJLWNJ-RJUBDTSPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CCN1)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.